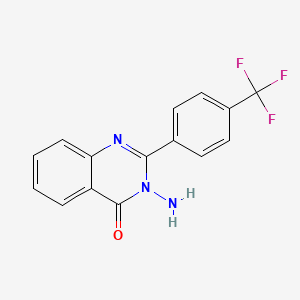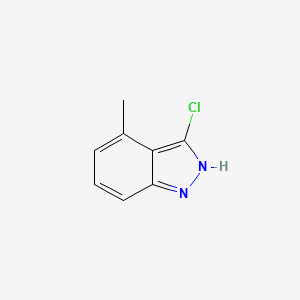
3-Chloro-4-methyl-1h-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-methyl-1H-indazole: is a heterocyclic compound containing both an indazole ring and a chlorine substituent. Indazole derivatives have diverse applications in medicinal chemistry due to their biological activities. This compound has been explored for its potential as an antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agent .
Vorbereitungsmethoden
a. Transition Metal-Catalyzed Synthesis: One notable synthetic approach involves transition metal-catalyzed reactions. For instance, a Cu(OAc)₂-catalyzed method enables the formation of 1H-indazoles through N–N bond formation using oxygen as the terminal oxidant. Starting from 2-(methylamino)benzonitrile, the reaction proceeds to yield a variety of 1H-indazoles in good to excellent yields .
b. Non-Catalytic Pathways: Classic non-catalytic methods include the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine. these approaches suffer from lower yields and undesirable byproducts .
Analyse Chemischer Reaktionen
3-Chloro-4-methyl-1H-indazole can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions vary based on the reaction type and substituents present.
Wissenschaftliche Forschungsanwendungen
Researchers have explored the compound’s applications in various fields:
Medicinal Chemistry: Investigating its potential as a drug candidate.
Biology: Studying its effects on cellular processes.
Industry: Exploring its use in chemical synthesis.
Wirkmechanismus
The precise mechanism by which 3-Chloro-4-methyl-1H-indazole exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While 3-Chloro-4-methyl-1H-indazole exhibits unique properties, it can be compared to other indazole derivatives. Further research may reveal additional compounds with similar structures and applications.
Eigenschaften
Molekularformel |
C8H7ClN2 |
|---|---|
Molekulargewicht |
166.61 g/mol |
IUPAC-Name |
3-chloro-4-methyl-2H-indazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-2-4-6-7(5)8(9)11-10-6/h2-4H,1H3,(H,10,11) |
InChI-Schlüssel |
WHJVOTWQURZZAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NNC(=C12)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



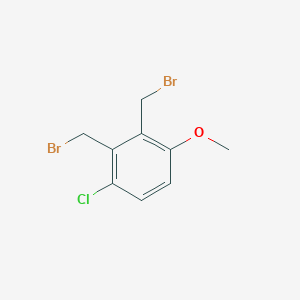
![(3R,4R)-1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B13085418.png)
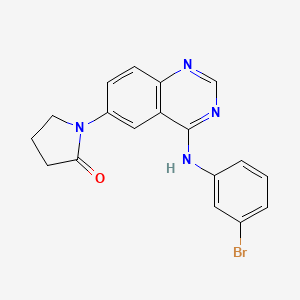
amine](/img/structure/B13085429.png)
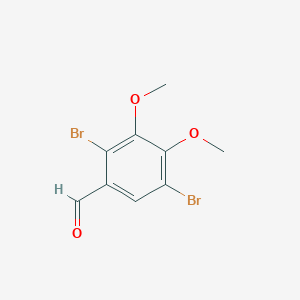
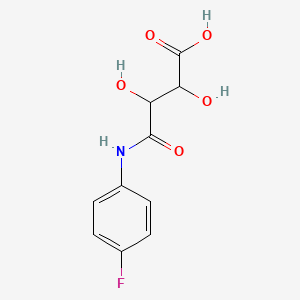
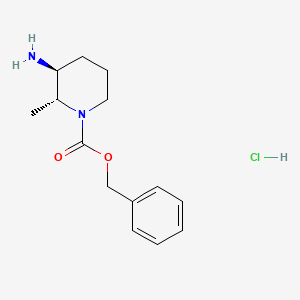
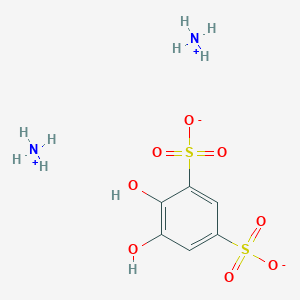

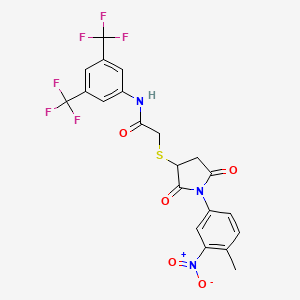
![Methyl 2'-(2,4-difluorophenyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]-6'-carboxylate](/img/structure/B13085469.png)
![7-Bromobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13085473.png)
